3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-
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Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- is a heterocyclic compound known for its diverse applications in pharmaceuticals and chemical research. This compound belongs to the pyrazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the diphenyl and pyrrolidinyl groups enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be achieved through various synthetic routes. One common method involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide, followed by condensation with aliphatic or aromatic carbonyl derivatives . Another approach includes the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene malonic acid hydrazide with glacial acetic acid . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Scientific Research Applications
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in treating rheumatoid arthritis . Additionally, it has applications in the development of dyes and color formers for color photography .
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a related compound, exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase, leading to reduced inflammation . Similarly, this compound may interact with similar molecular targets to exert its biological effects.
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)- can be compared with other similar compounds such as phenylbutazone and sulfinpyrazone. Phenylbutazone is known for its anti-inflammatory properties and is widely used in the treatment of rheumatoid arthritis . Sulfinpyrazone, on the other hand, is used to treat gouty arthritis by inhibiting the reabsorption of uric acid . The unique structural features of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-((1-pyrrolidinyl)methylene)-, such as the presence of the pyrrolidinyl group, contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
24665-81-4 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,2-diphenyl-4-(pyrrolidin-1-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19N3O2/c24-19-18(15-21-13-7-8-14-21)20(25)23(17-11-5-2-6-12-17)22(19)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
NMWZBDMRHPCRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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